Trehalase Inhibition: Calystegine A7 Binds a Target Not Engaged by A3 or B2
Calystegine A7 has been specifically identified as a competitive inhibitor of trehalase, whereas the closely related trihydroxy analog Calystegine A3 and the tetrahydroxy analog Calystegine B2 show no reported trehalase inhibition under the same assay conditions [1][2]. This target differentiation is critical for studies where metabolic trehalose regulation must be probed without off-target inhibition of β-glucosidase or α-galactosidase.
| Evidence Dimension | Glycosidase enzyme inhibition target |
|---|---|
| Target Compound Data | Calystegine A7: Competitive inhibitor of trehalase |
| Comparator Or Baseline | Calystegine A3: β-Glucosidase inhibitor (Ki = 43 µM), no trehalase inhibition reported; Calystegine B2: β-Glucosidase inhibitor (Ki = 1.9 µM) and α-galactosidase inhibitor (Ki = 0.86 µM), no trehalase inhibition reported |
| Quantified Difference | Target shift from β-glucosidase/α-galactosidase to trehalase; quantitative Ki values for A7 trehalase inhibition not reported in public literature |
| Conditions | Enzymatic inhibition assays; specific trehalase inhibition referenced in total synthesis paper and earlier isolation studies |
Why This Matters
Researchers requiring selective trehalase modulation cannot use A3 or B2 as substitutes, making A7 the necessary procurement choice for this target profile.
- [1] Csuk R, Prell E, Reißmann S. Total synthesis of calystegine A7. Tetrahedron 2008; 64(40): 9417-9422. View Source
- [2] Molyneux RJ, Pan YT, Goldmann A, Tepfer DA, Elbein AD. Calystegins, a novel class of alkaloid glycosidase inhibitors. Arch. Biochem. Biophys. 1993; 304(1): 81-88. View Source
